anthracene-9,10-diol

Catalog No.
S570886
CAS No.
4981-66-2
M.F
C14H10O2
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
anthracene-9,10-diol

CAS Number

4981-66-2

Product Name

anthracene-9,10-diol

IUPAC Name

anthracene-9,10-diol

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H

InChI Key

PCFMUWBCZZUMRX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O

Anthracene-9,10-diol is an organic compound with the molecular formula C14H10O2C_{14}H_{10}O_{2}. It is a dihydroxy derivative of anthracene, specifically formed by the reduction of 9,10-anthraquinone. The compound features two hydroxyl groups located at the 9 and 10 positions of the anthracene structure, which significantly influence its chemical properties and reactivity. Anthracene-9,10-diol is known for its solubility in alkaline solutions, making it a useful compound in various chemical processes and applications .

Due to its hydroxyl functional groups. Notable reactions include:

  • Acidic Reactions: It reacts with hydrochloric acid to yield methides and p-coumaryl alcohol when dissolved in methanol .
  • Oxidation: In the presence of oxidizing agents, anthracene-9,10-diol can be oxidized back to its corresponding anthraquinone form, such as 9,10-anthraquinone .
  • Condensation Reactions: The compound can undergo condensation with various carbonyl compounds, leading to the formation of complex organic structures.

Anthracene-9,10-diol exhibits notable biological activity. Research indicates that it has potential antioxidant properties, which may contribute to its effectiveness in various biological systems. Additionally, it has been studied for its role in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This property is particularly valuable in cancer treatment strategies .

The synthesis of anthracene-9,10-diol can be achieved through several methods:

  • Hydrogenation of 9,10-Anthraquinone: This is the most common method where 9,10-anthraquinone is subjected to hydrogenation using catalysts like palladium or platinum under pressure.
  • Reduction Reactions: Various reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to convert anthraquinones into their corresponding diols.
  • Electrochemical Reduction: This method utilizes electrochemical techniques to reduce anthraquinones directly into diols .

Anthracene-9,10-diol finds applications across multiple fields:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes and pigments due to its vibrant color properties.
  • Organic Electronics: The compound is utilized in organic semiconductor materials for electronic devices.
  • Pharmaceuticals: Its antioxidant properties make it a candidate for drug development and therapeutic applications .

Studies on the interactions of anthracene-9,10-diol with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been explored for applications in catalysis and material science. Furthermore, the compound's interactions with biological molecules have implications for its use in medicinal chemistry .

Several compounds share structural similarities with anthracene-9,10-diol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
AnthraquinoneC14H8O2C_{14}H_{8}O_{2}Oxidized form; used in dye manufacturing
9-HydroxyanthraceneC14H10OC_{14}H_{10}OHydroxyl group at position 9; less soluble
1,8-DihydroxyanthraceneC14H10O2C_{14}H_{10}O_{2}Hydroxyl groups at positions 1 and 8; different reactivity
AnthrahydroquinoneC14H10O2C_{14}H_{10}O_{2}Similar structure; used in various redox reactions

Uniqueness of Anthracene-9,10-Diol: Anthracene-9,10-diol is unique due to its specific placement of hydroxyl groups at positions 9 and 10, which enhances its solubility and reactivity compared to other derivatives. Its biological activity also sets it apart from similar compounds that may not exhibit such properties .

XLogP3

3.7

Other CAS

4981-66-2

Wikipedia

9,10-Dihydroxyanthracene

General Manufacturing Information

9,10-Anthracenediol: INACTIVE

Dates

Modify: 2023-08-15

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